molecular formula C17H19NO2 B1496499 [5-(Tert-butyl)-2-hydroxyphenyl](phenyl)methanone oxime CAS No. 41964-63-0

[5-(Tert-butyl)-2-hydroxyphenyl](phenyl)methanone oxime

Cat. No.: B1496499
CAS No.: 41964-63-0
M. Wt: 269.34 g/mol
InChI Key: AKLGESQYXMFHBK-FBMGVBCBSA-N
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Description

5-(Tert-butyl)-2-hydroxyphenylmethanone oxime is a methanone oxime derivative characterized by a hydroxyl-substituted phenyl ring and a bulky tert-butyl group at the 5-position. The compound’s structure combines a ketoxime functional group (-C=N-OH) with aromatic systems, which are critical for its physicochemical and biological properties. Its CAS number, 10425-05-5, confirms its identity in chemical databases .

Properties

IUPAC Name

4-tert-butyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)13-9-10-15(19)14(11-13)16(18-20)12-7-5-4-6-8-12/h4-11,19-20H,1-3H3/b18-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLGESQYXMFHBK-FBMGVBCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425485
Record name [5-(tert-butyl)-2-hydroxyphenyl](phenyl)methanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41964-63-0
Record name [5-(tert-butyl)-2-hydroxyphenyl](phenyl)methanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(Tert-butyl)-2-hydroxyphenylmethanone oxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(Tert-butyl)-2-hydroxyphenylmethanone oxime is C17H18O2, and it is characterized by the presence of an oxime functional group, which is known to enhance the biological activity of compounds. The oxime group contributes to its ability to interact with various biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have indicated that 5-(Tert-butyl)-2-hydroxyphenylmethanone oxime exhibits significant anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-73.79Induction of apoptosis
HepG-20.71Cell cycle arrest at S phase
A5490.28Apoptosis induction

These findings suggest that the compound may be effective in targeting cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, 5-(Tert-butyl)-2-hydroxyphenylmethanone oxime has demonstrated anti-inflammatory effects. The compound appears to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

The biological activity of 5-(Tert-butyl)-2-hydroxyphenylmethanone oxime can be attributed to its interactions with specific molecular targets:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
  • Nitric Oxide Generation : It has been reported that oxime derivatives can generate nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and immune response modulation.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 5-(Tert-butyl)-2-hydroxyphenylmethanone oxime:

  • Study 1 : In vitro analysis on MCF-7 cells demonstrated that the compound induced apoptosis through mitochondrial pathway activation.
  • Study 2 : A comparative study on HepG-2 cells showed that treatment with 5-(Tert-butyl)-2-hydroxyphenylmethanone oxime resulted in significant cell cycle arrest at the S phase, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-(tert-butyl)-2-hydroxyphenylmethanone oxime:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Thermal Stability/Decomposition (°C) Biological Activity/Application References
5-(Tert-butyl)-2-hydroxyphenylmethanone oxime (Target) 5-tert-butyl, 2-hydroxyphenyl, oxime ~281 (calculated) Not reported Potential agrochemical/pharmaceutical use
Di(1H-tetrazol-5-yl)methanone oxime Tetrazole rings, oxime Not reported Decomposes at 288.7 High thermal stability; energetic material
(4-(Decyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime 4-decyloxy chain, 2-hydroxyphenyl, oxime 369.508 Not reported Likely surfactant or lipid-soluble agent
(E)-(5,6-Dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime Dioxazine ring, O-methyl oxime Not reported Not reported Intermediate for fluoxastrobin (agrochemical)
1-(5-(2-Hydroxyphenyl)-3-methylpyrazolyl)ethanone oxime ester derivatives Pyrazole ring, ethanone oxime ester ~250–300 Not reported Fungicidal activity (e.g., Gibberella spp.)
(Z)-(3-Chloro-2-hydroxy-5-nonylphenyl)phenylmethanone oxime 3-chloro, 5-nonyl chain, oxime Not reported Not reported Likely antimicrobial/industrial applications

Key Comparisons

Thermal Stability: Di(1H-tetrazol-5-yl)methanone oxime exhibits superior thermal stability (decomposition at 288.7°C) due to extensive hydrogen bonding, whereas the target compound’s stability is unreported but may benefit from tert-butyl steric effects .

Biological Activity :

  • Pyrazole oxime esters (e.g., compounds in ) show fungicidal activity against Gibberella (81.3% inhibition at 50 mg/L), suggesting that the target compound’s oxime group and aromatic systems may similarly enhance bioactivity .
  • The dioxazine-containing oxime in is an intermediate for fluoxastrobin, highlighting the role of heterocycles in agrochemical efficacy .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation or oxime formation from a ketone precursor, analogous to methods for pyrazole oxime esters () or dioxazine derivatives (). Industrial routes (e.g., ’s metal alkoxide-mediated process) emphasize scalability for agrochemicals .

Substituent Effects: Alkyl Chains: Long chains (e.g., decyloxy or nonyl in and ) increase lipophilicity, whereas the target’s tert-butyl group balances steric bulk and hydrophobicity . Halogens: Chlorine in ’s compound may enhance electrophilic reactivity or binding affinity in biological systems .

Preparation Methods

Preparation of the Benzophenone Precursor

The key intermediate, 5-(tert-butyl)-2-hydroxyphenylmethanone, is commonly prepared via the Fries rearrangement of p-tert-butylphenyl benzoate. Two main catalytic systems have been reported for this rearrangement:

Catalyst/Condition Temperature Time Yield (%) Notes
Titanium tetrachloride (TiCl4) 140°C 15 minutes 47 Solvent-free
Titanium tetrachloride (TiCl4) Room temp 7 days 29 In nitromethane solvent
Aluminum chloride (AlCl3) 180°C 15 minutes 35 Solvent-free

This Fries rearrangement involves the migration of the acyl group from the ester to the ortho or para position of the aromatic ring, facilitated by Lewis acid catalysts such as TiCl4 or AlCl3. The reaction conditions significantly affect the yield and reaction time, with TiCl4 at high temperature providing the best yield in a short time frame.

Oximation: Conversion to the Oxime Derivative

The oxime functionality is introduced by reacting the benzophenone precursor with hydroxylamine or hydroxylamine hydrochloride under controlled conditions. The general reaction involves nucleophilic attack of hydroxylamine on the carbonyl group of the benzophenone, forming the oxime.

  • Typical conditions : The reaction is performed in ethanol or other suitable solvents, often with the addition of a base such as sodium acetate to neutralize the hydrochloride salt and facilitate oxime formation.
  • Reaction monitoring : Disappearance of the carbonyl IR band (~1690-1700 cm^-1) and appearance of characteristic oxime bands at 3200-3300 cm^-1 (OH stretch) and 1580-1590 cm^-1 (C=N stretch) confirm oxime formation.

Metal-Mediated and Metal-Catalyzed Synthetic Approaches

Recent advances in metal-involving synthesis of oximes provide alternative routes and mechanistic insights relevant to the preparation of oxime derivatives similar to 5-(tert-butyl)-2-hydroxyphenylmethanone oxime.

  • Titanium complexes such as tert-butoximido titanium react with ketones to form oxime ethers, which can be hydrolyzed to oximes. These reactions typically proceed under inert atmosphere (N2 or Ar) at room temperature or slightly elevated temperatures, with yields ranging from 70% to 93%.
  • Manganese(IV) oxide mediated oxidation of hydroxylamine derivatives can generate oximes through nitroso intermediates, offering a mild and selective synthetic pathway.
  • Aluminum chloride catalysis can also facilitate transformations leading to oxime derivatives, including Friedel–Crafts type rearrangements and subsequent oximation steps.

These metal-mediated methods provide potential alternative synthetic strategies to classical oximation, especially when functional group tolerance or regioselectivity is critical.

Synthetic Route Example for Oxime Derivatives (Related Systems)

A related synthetic approach for oxime ether derivatives involves a multi-step process starting from α-halo ketones:

  • Reaction of 2-mercaptobenzothiazole with α-halo ketones to form S-substituted intermediates.
  • Conversion of these ketones to oximes by reaction with hydroxylamine hydrochloride and sodium acetate in ethanol under reflux.
  • Alkylation of oximes with alkyl halides (e.g., ethyl chloride, n-propyl chloride) in absolute ethanol to yield oxime ethers.

This sequence, although applied to benzothiazole derivatives, illustrates the utility of hydroxylamine in oxime formation and the subsequent functionalization of oximes.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Fries rearrangement p-tertbutylphenyl benzoate + TiCl4 (140°C) 47 Solvent-free, 15 min
Fries rearrangement p-tertbutylphenyl benzoate + TiCl4 (RT) 29 In nitromethane, 7 days
Fries rearrangement p-tertbutylphenyl benzoate + AlCl3 (180°C) 35 Solvent-free, 15 min
Oximation Benzophenone + hydroxylamine + NaOAc - In ethanol, reflux; monitored by IR/NMR
Metal-mediated oxime synthesis Ketone + metal complex (Ti, Mn, Al catalysts) 70-93 Under inert atmosphere, mild conditions

Research Findings and Notes

  • The Fries rearrangement remains the most common and efficient method for preparing the benzophenone precursor.
  • Oximation is straightforward but requires careful control of reaction conditions to ensure complete conversion and purity.
  • Metal-catalyzed methods offer promising alternatives with potentially higher selectivity and milder conditions but may require more complex setups.
  • Spectroscopic techniques such as IR and NMR are essential for confirming each synthetic step, particularly the disappearance of carbonyl groups and appearance of oxime functional groups.
  • The presence of bulky tert-butyl groups influences the reactivity and steric environment, which can affect yields and reaction times.

Q & A

Basic: What are the standard synthetic routes for 5-(tert-butyl)-2-hydroxyphenylmethanone oxime, and how can reaction conditions be optimized for yield?

Methodological Answer:
The oxime is typically synthesized via condensation of the parent ketone (5-(tert-butyl)-2-hydroxyphenylmethanone) with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar aprotic solvent (e.g., ethanol or methanol) under reflux. Optimization strategies include:

  • Molar Ratios: A 1:1.2 ketone-to-hydroxylamine ratio minimizes unreacted starting material .
  • Catalysis: Adding sodium acetate (1.5 equiv) as a base improves nucleophilicity of hydroxylamine .
  • Temperature Control: Reflux at 70–80°C for 6–8 hours balances yield and decomposition risks.
  • Workup: Precipitation in ice-water followed by recrystallization (e.g., ethanol/water) enhances purity. Yield typically ranges 65–85% under optimized conditions .

Advanced: How does steric hindrance from the tert-butyl group influence regioselectivity in oxime formation?

Methodological Answer:
The tert-butyl group at the 5-position creates significant steric hindrance, favoring oxime formation at the less hindered carbonyl site. Computational studies (DFT) show a 12–15 kJ/mol energy barrier difference between syn and anti addition pathways due to steric clashes. X-ray crystallography (e.g., similar structures in ) reveals distorted bond angles (C-O-N ~110°) compared to unsubstituted analogs. Kinetic studies using in situ IR spectroscopy can monitor regioselectivity by tracking intermediate enolization rates .

Basic: Which spectroscopic techniques are most effective for characterizing this oxime?

Methodological Answer:

  • ¹H/¹³C NMR: The oxime proton (N-OH) appears as a broad singlet at δ 10.5–11.5 ppm (¹H), while the tert-butyl group shows a sharp singlet at δ 1.3–1.4 ppm. Aromatic protons split into distinct multiplet patterns due to substitution .
  • FTIR: Strong ν(N-O) stretch at 1620–1660 cm⁻¹ and ν(O-H) (phenolic) at 3200–3400 cm⁻¹ .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ with fragmentation patterns confirming the tert-butyl group (loss of C₄H₉) .

Advanced: How do solvent effects modulate the tautomeric equilibrium of this oxime?

Methodological Answer:
Tautomerism (oxime ⇌ nitroso) is solvent-dependent. Polar aprotic solvents (DMSO, DMF) stabilize the oxime form via hydrogen bonding, as shown by UV-Vis (λmax ~270 nm). In polar protic solvents (MeOH), tautomerization to the nitroso form increases (λmax ~310 nm). Computational studies (DFT/B3LYP) using solvent continuum models (e.g., PCM) predict a 2:1 oxime:nitroso ratio in ethanol, validated by ¹H NMR integration .

Basic: What protocols evaluate in vitro cytotoxicity of this compound?

Methodological Answer:

  • Cell Lines: Use MCF-7 (breast) or A549 (lung) cancer cells, as oximes often target epithelial cancers .
  • MTT Assay: Incubate cells with 1–100 µM compound for 48 hrs. Calculate IC₅₀ using nonlinear regression (GraphPad Prism).
  • Controls: Include cisplatin (positive) and DMSO (vehicle).
  • Validation: Repeat assays ≥3 times with triplicate wells to address variability .

Advanced: What mechanisms explain its interference with EGFR signaling?

Methodological Answer:
While not a direct EGFR inhibitor, the oxime disrupts downstream TK signaling. Pertussis toxin (PTX) pretreatment in MCF-7 cells abolishes antiproliferative effects, implicating Gαi/o protein-coupled receptor (GPCR) modulation. Western blotting shows reduced phosphorylation of ERK1/2 and Akt (key EGFR effectors) at 10 µM. Compare with gefitinib (EGFR-TK inhibitor) using phospho-EGFR (Y1068) ELISA to confirm indirect action .

Basic: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Standardize Assays: Use identical cell lines (authenticated by STR profiling) and serum-free conditions to minimize batch effects.
  • Dose-Response Curves: Test 0.1–100 µM with 8-point dilution series.
  • Meta-Analysis: Pool data from ≥5 independent studies using random-effects models (RevMan software) to assess heterogeneity .

Advanced: What modifications enhance blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Prodrug Design: Esterify the phenolic -OH (e.g., acetyl or pivaloyl) to increase lipophilicity (logP >2.5).
  • Oxime Ethers: Replace -OH with -OCH₂CF₃ (trifluoroethyl ether) to improve BBB permeability (PAMPA assay logPe >−5.0).
  • In Vivo Validation: Use LC-MS/MS to measure brain-to-plasma ratios in murine models after oral administration .

Basic: Crystallization techniques for X-ray-quality single crystals

Methodological Answer:

  • Solvent Pairing: Slow evaporation of a saturated ethyl acetate/hexane (1:3) solution at 4°C yields prismatic crystals.
  • Seeding: Introduce microcrystals via a cat whisker to control nucleation.
  • Data Collection: Use Cu-Kα radiation (λ=1.5418 Å) at 100 K. Refinement with SHELXL achieves R-factor <0.05 .

Advanced: Antioxidant activity correlation with structural features

Methodological Answer:
The phenolic -OH and oxime groups synergistically scavenge ROS (e.g., DPPH assay IC₅₀ ~25 µM). Electrochemical studies (cyclic voltammetry) show two oxidation peaks at +0.35 V (phenolic -OH) and +0.75 V (oxime). Substituent effects: Electron-withdrawing groups (e.g., -NO₂) at the 4-phenyl position reduce activity by 40%, while methoxy groups enhance it (IC₅₀ ~18 µM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[5-(Tert-butyl)-2-hydroxyphenyl](phenyl)methanone oxime
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[5-(Tert-butyl)-2-hydroxyphenyl](phenyl)methanone oxime

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